molecular formula C19H23FN4O B2571500 N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2,4-dimethylbenzamide CAS No. 2415456-19-6

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2,4-dimethylbenzamide

Cat. No.: B2571500
CAS No.: 2415456-19-6
M. Wt: 342.418
InChI Key: GWFCSIQHNMMQHA-UHFFFAOYSA-N
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Description

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2,4-dimethylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluoropyrimidine moiety, a piperidine ring, and a dimethylbenzamide group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to begin with the synthesis of 5-fluoropyrimidine, which can be achieved through the reaction of 2-chloro-5-fluoropyrimidine with appropriate amines in the presence of potassium carbonate (K₂CO₃) to form 5-fluoro-2-amino pyrimidines . This intermediate is then reacted with piperidine derivatives to form the piperidinyl-pyrimidine core.

The final step involves the coupling of the piperidinyl-pyrimidine intermediate with 2,4-dimethylbenzoyl chloride under appropriate conditions to yield the target compound . The reaction conditions typically include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the presence of a base such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzamide group.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the functional groups on the piperidine ring and benzamide group.

Scientific Research Applications

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2,4-dimethylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can bind to active sites on enzymes, inhibiting their activity. The piperidine ring and benzamide group can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-2,4-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety enhances its potential as a ligand for receptor binding, while the piperidine ring and benzamide group contribute to its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-13-3-4-17(14(2)9-13)18(25)21-10-15-5-7-24(8-6-15)19-22-11-16(20)12-23-19/h3-4,9,11-12,15H,5-8,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFCSIQHNMMQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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